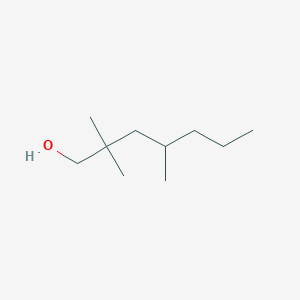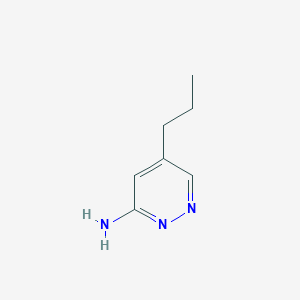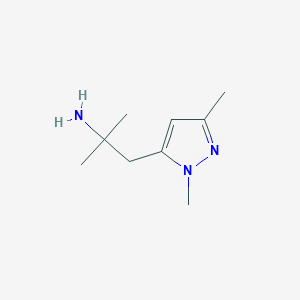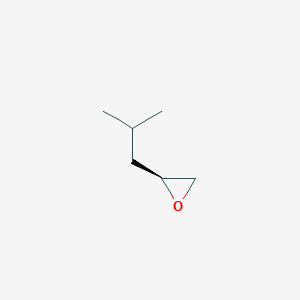
2,2,4-Trimethylheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethylheptan-1-ol is an organic compound with the molecular formula C10H22O. It is a branched-chain alcohol and is known for its use in various industrial applications. The compound is characterized by its clear, colorless appearance and is often used as a solvent or intermediate in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,2,4-trimethylheptanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2,2,4-trimethylheptanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to achieve efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethylheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,4-trimethylheptanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form 2,2,4-trimethylheptane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: 2,2,4-Trimethylheptanoic acid.
Reduction: 2,2,4-Trimethylheptane.
Substitution: 2,2,4-Trimethylheptyl chloride or bromide.
Aplicaciones Científicas De Investigación
2,2,4-Trimethylheptan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethylheptan-1-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. Its branched structure also influences its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethylpentane:
2,2,4-Trimethylheptane: A hydrocarbon with a similar structure but without the hydroxyl group.
Uniqueness
2,2,4-Trimethylheptan-1-ol is unique due to its hydroxyl group, which imparts different chemical properties compared to its hydrocarbon analogs. This functional group allows it to participate in a wider range of chemical reactions, making it more versatile in various applications.
Propiedades
Fórmula molecular |
C10H22O |
|---|---|
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
2,2,4-trimethylheptan-1-ol |
InChI |
InChI=1S/C10H22O/c1-5-6-9(2)7-10(3,4)8-11/h9,11H,5-8H2,1-4H3 |
Clave InChI |
RUCVXMGJYFHUNW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CC(C)(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(Benzo[d]thiazol-2-yl)-2-methylbutanal](/img/structure/B13597380.png)






![alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol](/img/structure/B13597418.png)

